molecular formula C7H3ClFIO B2487826 3-Chloro-6-fluoro-2-iodobenzaldehyde CAS No. 2288709-99-7

3-Chloro-6-fluoro-2-iodobenzaldehyde

Cat. No.: B2487826
CAS No.: 2288709-99-7
M. Wt: 284.45
InChI Key: XLBJXHMAVHJUGS-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzaldehyde derivative. For instance, starting with 3-chloro-2-fluorobenzaldehyde, iodination can be carried out using iodine and an oxidizing agent like potassium iodate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.

    Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Products with different functional groups replacing the halogens.

    Oxidation: 3-Chloro-6-fluoro-2-iodobenzoic acid.

    Reduction: 3-Chloro-6-fluoro-2-iodobenzyl alcohol.

Scientific Research Applications

3-Chloro-6-fluoro-2-iodobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-6-iodobenzaldehyde
  • 2-Fluoro-6-iodobenzaldehyde
  • 6-Chloro-2-fluoro-3-iodobenzaldehyde

Uniqueness

3-Chloro-6-fluoro-2-iodobenzaldehyde is unique due to the specific arrangement of halogen atoms and the aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-chloro-6-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJXHMAVHJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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